molecular formula C15H11N3O2S B8273639 2-(2-Furylmethoxy)-4-(thiazol-2-ylamino)benzonitrile

2-(2-Furylmethoxy)-4-(thiazol-2-ylamino)benzonitrile

Cat. No. B8273639
M. Wt: 297.3 g/mol
InChI Key: FLMJVELWYHWWOO-UHFFFAOYSA-N
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Patent
US09018209B2

Procedure details

Following the general procedure for O-alkylation, Method B, a mixture of 2-hydroxy-4-(thiazol-2-ylamino)benzonitrile (70 mg, 0.32 mmol) and Cs2CO3 (105, 0.32 mmol) in acetone (4.4 mL) was treated with a freshly prepeared solution of 2-furylbromomethane in ether (0.60 mL, 0.32 mmol) at room temperature. Reaction control by TLC showed full conversion after 7.5 hrs. The title compound was obtained after purification by flash chromatography on silica gel (hexane:EtOAc 3/1) in 57% yield (54 mg).
Name
2-hydroxy-4-(thiazol-2-ylamino)benzonitrile
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
0.32 mmol
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([NH:10][C:11]2[S:12][CH:13]=[CH:14][N:15]=2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C([O-])([O-])=O.[Cs+].[Cs+].[O:22]1[CH:26]=[CH:25][CH:24]=[C:23]1[CH2:27]Br.CCOCC>CC(C)=O>[C:4]([C:3]1[CH:6]=[CH:7][C:8]([NH:10][C:11]2[S:12][CH:13]=[CH:14][N:15]=2)=[CH:9][C:2]=1[O:1][CH2:27][C:23]1[O:22][CH:26]=[CH:25][CH:24]=1)#[N:5] |f:1.2.3|

Inputs

Step One
Name
2-hydroxy-4-(thiazol-2-ylamino)benzonitrile
Quantity
70 mg
Type
reactant
Smiles
OC1=C(C#N)C=CC(=C1)NC=1SC=CN1
Name
Cs2CO3
Quantity
0.32 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
4.4 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)CBr
Name
Quantity
0.6 mL
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction control by TLC
CUSTOM
Type
CUSTOM
Details
after 7.5 hrs
Duration
7.5 h

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=C(C=C1)NC=1SC=CN1)OCC=1OC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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